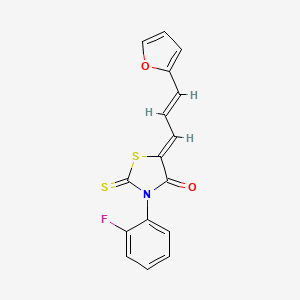

(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(2-fluorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S2/c17-12-7-1-2-8-13(12)18-15(19)14(22-16(18)21)9-3-5-11-6-4-10-20-11/h1-10H/b5-3+,14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRCSUXICFNOHN-OXTPFRESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure

The compound can be described by the following molecular formula:

- Molecular Formula : C14H12FN3OS

- Molecular Weight : 281.33 g/mol

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies indicate that thiazolidinones can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiazolidinone derivatives, including our compound, on human cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 20 µM

- HeLa: 25 µM

The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Apoptotic Pathways : It activates intrinsic apoptotic pathways in cancer cells, leading to cell death.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinones, including various derivatives, have shown significant antimicrobial properties. Research indicates that compounds similar to (Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one exhibit moderate to good activity against a range of microorganisms.

Case Studies

- Antimicrobial Screening : A study synthesized multiple thiazolidinone derivatives and screened them against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, indicating promising antimicrobial potential for compounds within this class .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival. Further studies are needed to elucidate the specific mechanisms for this compound.

Anticancer Properties

Thiazolidinones have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Cell Line Studies : Research has demonstrated that thiazolidinone derivatives can inhibit the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, a compound structurally related to this compound showed IC50 values as low as 1.9 µM against specific cancer cell lines, comparable to established anticancer agents like doxorubicin .

- In Vivo Efficacy : In vivo studies using mouse models have reported that certain thiazolidinone derivatives can reduce tumor growth without causing significant weight loss in the subjects, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone scaffold can enhance biological activity.

Key Findings

- Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, at strategic positions on the aromatic rings has been correlated with increased potency against both microbial and cancer cell lines .

- Hybrid Molecule Design : The development of hybrid molecules combining thiazolidinones with other pharmacophores has shown enhanced biological activity, suggesting that this compound could serve as a scaffold for further drug development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their substituents:

Key Observations :

- Fluorine vs. Chlorine : The target’s 2-fluorophenyl group offers higher electronegativity and smaller steric bulk compared to the 4-chlorophenyl substituent in its closest analogue . This may enhance metabolic stability and membrane permeability.

- Furan Allylidene vs.

- Synthesis Flexibility : The allyl-substituted analogue () requires THF and ylides, whereas benzylidene derivatives (e.g., ) typically use acetic acid/sodium acetate, suggesting substituent-dependent optimization.

Hypothetical Property Comparisons

- Lipophilicity : The 2-fluorophenyl group (target) is less lipophilic than the 4-chlorophenyl analogue (ClogP ~2.5 vs. ~3.0), which could impact bioavailability .

- Electronic Effects: Fluorine’s strong electron-withdrawing nature may stabilize the thioxothiazolidinone ring, whereas the furan allylidene’s electron-rich structure could enhance reactivity toward electrophiles.

- Biological Relevance : Rhodanine derivatives with hydroxy or methoxy groups () often exhibit antimicrobial activity, but the target’s fluorine and furan moieties may redirect bioactivity toward antiviral or anticancer targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-(2-fluorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of 3-(2-fluorophenyl)-2-thioxothiazolidin-4-one with furan-2-carbaldehyde derivatives under basic conditions (e.g., sodium acetate in glacial acetic acid) .

- Step 2 : Reflux in ethanol or methanol for 7–12 hours, monitored by TLC (hexane/ethyl acetate 1:4) .

- Step 3 : Purification via flash column chromatography (silica gel, petroleum ether/dichloromethane mixtures) .

- Optimization : Adjust molar ratios (e.g., 1:1 aldehyde-to-thiazolidinone), solvent polarity, and reaction time to improve yield (e.g., 85% reported for analogous compounds) .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodology :

- IR Spectroscopy : Confirm thioxo (C=S) and carbonyl (C=O) groups (stretching at ~1200 cm⁻¹ and ~1700 cm⁻¹, respectively) .

- NMR : Use - and -NMR to verify (Z/E)-configurations of allylidene and fluorophenyl substituents (e.g., coupling constants for trans-alkenes) .

- Mass Spectrometry : Validate molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- Antimicrobial Assays : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Positive Controls : Compare with known thiazolidinone derivatives (e.g., (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one) .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., allylidene formation) be elucidated?

- Methodology :

- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and confirm (Z/E)-selectivity during condensation .

- Isotopic Labeling : Trace -labeled aldehydes to confirm regioselectivity in allylidene formation .

Q. What strategies resolve contradictions in biological activity data across structurally similar thiazolidinones?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. dichlorophenyl) on antimicrobial potency using multivariate regression .

- Membrane Permeability Assays : Measure logP values (HPLC) to correlate hydrophobicity with cytotoxicity discrepancies .

- Target Identification : Use molecular docking (AutoDock Vina) to assess binding affinity variations to hemoglobin subunits or microbial enzymes .

Q. How can advanced analytical methods (e.g., HPLC-MS/MS) quantify trace impurities in synthesized batches?

- Methodology :

- HPLC Conditions : C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), flow rate 0.3 mL/min .

- MS/MS Detection : Use MRM transitions for parent ion (e.g., m/z 400 → 250) and common byproducts (e.g., oxidized sulfones) .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (90–110%) .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using GLORYx .

- In Silico Toxicity : Assess mutagenicity (Ames test models) and cardiotoxicity (hERG channel binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.